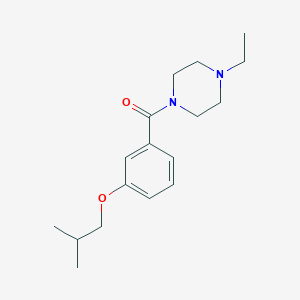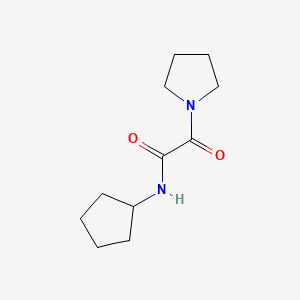
1-ethyl-4-(3-isobutoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine is a six-membered heterocyclic compound with two opposing nitrogen atoms . It provides a large polar surface area, structural rigidity, and hydrogen-bond acceptors and donors, which often lead to enhanced target affinity, specificity, water solubility, oral bioavailability, and ADME (i.e., absorption, distribution, metabolism, and excretion) .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. For instance, 1-ethylpiperazine may be used in the preparation of 2-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride .
Molecular Structure Analysis
The molecular structure of piperazine compounds can be analyzed using density functional theory (DFT). The optimized structures of the molecules can be calculated using the B3LYP method .
Chemical Reactions Analysis
Piperazine compounds can participate in various chemical reactions. For example, 1-ethylpiperazine can be used in the preparation of certain compounds .
Physical And Chemical Properties Analysis
1-Ethylpiperazine has a molecular weight of 114.19 g/mol. It is a liquid at room temperature with a boiling point of 157 °C and a density of 0.899 g/mL at 25 °C .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-[3-(2-methylpropoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-4-18-8-10-19(11-9-18)17(20)15-6-5-7-16(12-15)21-13-14(2)3/h5-7,12,14H,4,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDAEHKMHLDIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(mesityloxy)butyl]piperidine](/img/structure/B5008029.png)

![N,N'-[1,5-naphthalenediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B5008044.png)


![11-(4-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008053.png)

![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)

![4-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoic acid](/img/structure/B5008074.png)

![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-[4-(2-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5008094.png)
